molecular formula C30H34N4O2S B15030767 4-(3-methoxyphenyl)-1-[(3-methylbutyl)sulfanyl]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

4-(3-methoxyphenyl)-1-[(3-methylbutyl)sulfanyl]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

Cat. No.: B15030767
M. Wt: 514.7 g/mol
InChI Key: SCXBPMXGIJPZCM-UHFFFAOYSA-N
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Description

“4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a complex structure with multiple functional groups, including a methoxyphenyl group, a methylbutylthio group, and a spiro-linked triazoloquinazoline-cyclohexane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” can be achieved through a multi-step process involving the following key steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, undergoes a nucleophilic substitution reaction with an appropriate halogenated compound to introduce the methoxy group.

    Synthesis of the Methylbutylthio Intermediate: The intermediate is then reacted with 3-methylbutylthiol in the presence of a suitable base to form the methylbutylthio group.

    Construction of the Spiro-linked Triazoloquinazoline-Cyclohexane System: The final step involves the cyclization of the intermediates to form the spiro-linked triazoloquinazoline-cyclohexane system. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

“4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors to modulate their activity.

    Signal Transduction: The compound could affect signal transduction pathways by interacting with key proteins or molecules.

Comparison with Similar Compounds

Similar compounds to “4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” include other spiro compounds with different substituents. These compounds may share similar structural features but differ in their chemical properties and applications. Some examples include:

    Spiro[cyclohexane-1,2’-indole]:

    Spiro[benzofuran-2,1’-cyclohexane]: Another spiro compound with unique chemical properties.

The uniqueness of “4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” lies in its complex structure and the presence of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

12-(3-methoxyphenyl)-16-(3-methylbutylsulfanyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

InChI

InChI=1S/C30H34N4O2S/c1-20(2)14-17-37-29-32-31-28-33(22-11-9-12-23(18-22)36-3)27(35)25-26(34(28)29)24-13-6-5-10-21(24)19-30(25)15-7-4-8-16-30/h5-6,9-13,18,20H,4,7-8,14-17,19H2,1-3H3

InChI Key

SCXBPMXGIJPZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NN=C2N1C3=C(C(=O)N2C4=CC(=CC=C4)OC)C5(CCCCC5)CC6=CC=CC=C63

Origin of Product

United States

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